(Iodosyloxy)(dioxo)-lambda~5~-azane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Iodosyloxy)(dioxo)-lambda~5~-azane is a compound that features an iodine atom bonded to an oxygen atom, which is further bonded to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Iodosyloxy)(dioxo)-lambda~5~-azane typically involves the reaction of iodine-containing compounds with nitrogen and oxygen sources under controlled conditions. One common method involves the use of iodine pentoxide (I2O5) and ammonia (NH3) in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(Iodosyloxy)(dioxo)-lambda~5~-azane undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: It can be reduced to form lower oxidation state iodine compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Products include various oxides and oxygenated organic compounds.
Reduction: Reduced iodine compounds such as iodides.
Substitution: Halogenated derivatives and other functionalized products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Iodosyloxy)(dioxo)-lambda~5~-azane is used as an oxidizing agent in organic synthesis. It facilitates the formation of carbon-oxygen bonds and is employed in the synthesis of complex molecules .
Biology
The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in biochemical assays to study oxidative stress and related cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting oxidative stress-related diseases .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its oxidizing properties are harnessed in various manufacturing processes, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of (Iodosyloxy)(dioxo)-lambda~5~-azane involves the transfer of oxygen atoms to substrates, leading to oxidation reactions. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidative modifications. This can affect various cellular pathways, including those involved in metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodoxybenzoic acid (IBX): Another iodine-based oxidizing agent used in organic synthesis.
Dess-Martin periodinane (DMP): A widely used reagent for the oxidation of alcohols to aldehydes and ketones.
Sodium periodate (NaIO4): An oxidizing agent used in the cleavage of vicinal diols.
Uniqueness
(Iodosyloxy)(dioxo)-lambda~5~-azane is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to transfer oxygen atoms efficiently makes it a valuable reagent in both laboratory and industrial settings .
Eigenschaften
CAS-Nummer |
76122-09-3 |
---|---|
Molekularformel |
INO4 |
Molekulargewicht |
204.909 g/mol |
IUPAC-Name |
iodosyl nitrate |
InChI |
InChI=1S/INO4/c3-1-6-2(4)5 |
InChI-Schlüssel |
NTKWVWHVNDOGHE-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])OI=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.